(8-Fluoro-2-methylquinolin-7-yl)boronic acid

Descripción

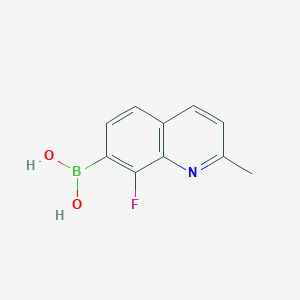

(8-Fluoro-2-methylquinolin-7-yl)boronic acid is a heteroaromatic boronic acid derivative featuring a quinoline scaffold substituted with a fluorine atom at the 8-position and a methyl group at the 2-position. Quinoline-based boronic acids are of significant interest in medicinal chemistry due to their ability to participate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex bioactive molecules .

Structurally related compounds, such as 3-Methylisoquinolin-7-yl boronic acid (MW: 187.01) and (7-Fluoro-1-benzothiophen-2-yl)boronic acid (MW: 196.00), share similar boronic acid functionalities but differ in core aromatic systems (isoquinoline vs. benzothiophene) and substituent positioning .

Propiedades

IUPAC Name |

(8-fluoro-2-methylquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(11(14)15)9(12)10(7)13-6/h2-5,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJIKMGAYNZCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=C1)C=CC(=N2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660295 | |

| Record name | (8-Fluoro-2-methylquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-06-2 | |

| Record name | (8-Fluoro-2-methylquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoro-2-methylquinoline-7-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoro-2-methylquinolin-7-yl)boronic acid typically involves the borylation of the corresponding halogenated quinoline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts .

Análisis De Reacciones Químicas

Types of Reactions: (8-Fluoro-2-methylquinolin-7-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated reagents or organometallic compounds.

Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted quinoline derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development: (8-Fluoro-2-methylquinolin-7-yl)boronic acid serves as a precursor for synthesizing novel heterocyclic compounds aimed at targeting specific biological processes. Its ability to form reversible covalent bonds with diols allows for interactions with various enzymes and proteins, making it a candidate for therapeutic agents in cancer research and drug design .

- Protease Inhibition: The compound has shown efficacy in inhibiting serine proteases such as chymotrypsin and trypsin, which are critical in various biological pathways. This inhibition can lead to altered gene expression and cellular metabolism, impacting cell proliferation and differentiation.

- Agrochemicals

-

Material Science

- This compound is utilized in creating advanced materials with desirable properties such as improved conductivity or stability. Its unique chemical structure allows for modifications that can tailor material properties for specific applications.

Case Studies

-

Cancer Research

- Studies have indicated that this compound can inhibit specific proteases involved in tumor progression. Its role as a reversible inhibitor allows researchers to investigate the dynamics of cancer cell signaling pathways and potential therapeutic interventions.

-

Synthetic Methodologies

- The compound is employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This reaction utilizes palladium catalysts to form carbon-carbon bonds between boronic acids and halides, facilitating the introduction of functionalized quinoline moieties into larger frameworks.

Mecanismo De Acción

The mechanism of action of (8-Fluoro-2-methylquinolin-7-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The quinoline ring system can interact with various biological targets, including DNA and proteins, influencing their function and activity .

Comparación Con Compuestos Similares

Structural and Electronic Properties

| Compound Name | Core Structure | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| (8-Fluoro-2-methylquinolin-7-yl)boronic acid | Quinoline | C₁₀H₉BFNO₂ | 205.0 | 8-F, 2-CH₃ |

| (7-Fluoro-1-benzothiophen-2-yl)boronic acid | Benzothiophene | C₈H₆BFO₂S | 196.0 | 7-F |

| 3-Methylisoquinolin-7-yl boronic acid | Isoquinoline | C₁₀H₁₀BNO₂ | 187.0 | 3-CH₃ |

| Phenanthren-9-yl boronic acid | Phenanthrene | C₁₄H₁₁BO₂ | 222.1 | None |

- Electronic Effects: Fluorine’s electron-withdrawing nature lowers the pKa of boronic acids, enhancing Lewis acidity. However, in fluorinated quinolines, through-space stabilization (rather than through-bond) dominates, leading to pKa values comparable to non-fluorinated analogs .

Acidity (pKa) and Reactivity

- pKa Values : Fluorine substitution minimally impacts pKa in boronic acids due to balanced stabilization of boronic acid (trigonal) and boronate (tetrahedral) forms. For example, 2,6-diarylphenylboronic acids with varying σ-values exhibit similar pKa values (~7.5–8.5) .

- Synthetic Utility: The target compound participates in Suzuki couplings under Pd catalysis (e.g., with K₃PO₄ and Pd(OAc)₂ at 105°C), analogous to other quinoline boronic acids . However, steric effects from the methyl group may necessitate optimized ligand systems (e.g., biphenyl phosphine ligands) .

Stability and Functionalization

- Hydrolysis Sensitivity : Boronic acids are prone to protodeboronation under basic conditions. The fluorine in the target compound may mitigate this by stabilizing the boronate form .

- Ester Formation: Pinacol ester derivatives of quinoline boronic acids (e.g., δ 1.38 in ¹H NMR for –CH₃ groups) are common protective strategies, as seen in isoquinoline analogs .

Actividad Biológica

(8-Fluoro-2-methylquinolin-7-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₉H₈BFNO₂

Molecular Weight : Approximately 179.07 g/mol

Functional Groups :

- Boronic acid group

- Fluorine atom at the 8-position

- Methyl group at the 2-position

The presence of the boronic acid group is particularly noteworthy as it allows for reversible covalent bonding with diols, which can be exploited for therapeutic applications . The fluorine and methyl substitutions enhance the compound's reactivity and selectivity towards biological targets.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar structures demonstrate significant growth inhibition against various cancer cell lines. For instance, related boronic acids have been reported to induce apoptosis in leukemia cells and inhibit cell proliferation effectively. The mechanism often involves the disruption of key signaling pathways associated with cell cycle regulation .

| Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|

| L1210 (mouse leukemia) | <100 | Inhibition of DNA synthesis |

| Caki-1 (renal cancer) | 50-200 | Induction of cell cycle arrest |

2. Enzyme Inhibition

The boronic acid moiety allows this compound to interact with various enzymes, including proteases and kinases. This interaction can modulate their activity, making this compound a candidate for therapeutic applications in diseases such as cancer and diabetes .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity against certain pathogens, although specific data is limited. The structural features that enhance its interaction with biological molecules could contribute to its potential as an antimicrobial agent .

The mechanisms by which this compound exerts its biological effects include:

- Covalent Bond Formation : The boronic acid group can form reversible covalent bonds with hydroxyl groups on target proteins, inhibiting their function.

- Interaction with Signaling Pathways : By modulating key signaling pathways involved in cell proliferation and apoptosis, this compound can influence cancer cell survival .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound analogs on L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation, suggesting that the compound could serve as a lead for developing new anticancer therapies. The mechanism involved the intracellular release of active metabolites that inhibit DNA synthesis.

Case Study 2: Kinase Inhibition

In another study focusing on kinase inhibitors, compounds structurally related to this compound were tested for their ability to inhibit cyclin-dependent kinases (CDKs). These compounds demonstrated significant inhibitory effects on CDK activity, leading to cell cycle arrest in cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (8-Fluoro-2-methylquinolin-7-yl)boronic acid, and how can purity be optimized?

- Methodology : A common approach involves halogenation of the quinoline scaffold followed by Miyaura borylation. For example, bromination at the 8-position of 2-methylquinoline (using reagents like PBr₃) can yield 8-bromo-2-methylquinoline, which undergoes palladium-catalyzed borylation (e.g., with bis(pinacolato)diboron) . Purification via column chromatography (e.g., MeOH:DCM 1:99) ensures high purity, as demonstrated in analogous boronic acid syntheses .

- Key Data : NMR (¹H, ¹¹B) and mass spectrometry (FABMS) are critical for confirming structure and purity. For example, ¹H NMR of similar compounds shows aromatic protons at δ 7.36–8.09 ppm and methyl groups at δ 2.58–4.12 ppm .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹¹B NMR : Detects boronic acid speciation. At physiological pH, boronic acids exhibit distinct ¹¹B NMR shifts (e.g., ~28–32 ppm for trigonal boronic acids vs. ~10 ppm for tetrahedral boronate esters) .

- ¹H NMR : Monitors dehydration/trimerization (boroxine formation), which can complicate analysis. Use DMSO-d₆ as a solvent to stabilize the boronic acid form .

- Data Table :

| pH | ¹¹B NMR Shift (ppm) | Boron Species |

|---|---|---|

| 7.0 | 28–32 | Trigonal (B(OH)₂) |

| 9.0 | 10–12 | Tetrahedral (B⁻) |

| Adapted from pH-dependent ¹¹B NMR studies |

Q. How does this compound fit into boronic acid drug discovery frameworks?

- Methodology : Boronic acids are used as reversible covalent inhibitors (e.g., proteasome inhibitors like Bortezomib) or bioisosteres for carboxylic acids. The quinoline scaffold may enhance membrane permeability, while fluorine improves metabolic stability .

- Case Study : Bortezomib’s design involved mimicking peptide aldehydes, with boronic acid replacing the aldehyde to enhance proteasome binding affinity (IC₅₀ ~0.6 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.